N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-phenylpiperazin-1-yl)acetamide
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Overview
Description
N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-(4-PHENYLPIPERAZINO)ACETAMIDE: is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group, a piperazine ring, and a pyrimidine moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-(4-PHENYLPIPERAZINO)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Pyrimidine Moiety: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfonyl Group: Sulfonylation reactions often involve the use of sulfonyl chlorides in the presence of a base such as triethylamine.
Formation of the Piperazine Ring: This step may involve the cyclization of diamines with appropriate reagents.
Coupling Reactions: The final step often involves coupling the intermediate compounds using reagents like carbodiimides or other coupling agents to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyrimidine or piperazine rings, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine or piperazine derivatives.
Substitution: Halogenated or alkylated aromatic derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the development of assays for detecting specific biological activities.
Medicine:
- Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl and piperazine derivatives have shown efficacy.
Industry:
- Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-(4-PHENYLPIPERAZINO)ACETAMIDE exerts its effects is likely multifaceted, involving interactions with various molecular targets. The sulfonyl group may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to certain proteins, while the pyrimidine moiety may contribute to its overall stability and reactivity. These interactions can influence cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-(4-PHENYLPIPERAZINO)ACETAMIDE: can be compared with other sulfonyl and piperazine derivatives, such as:
Uniqueness:
- The unique combination of the sulfonyl group, piperazine ring, and pyrimidine moiety in N-(4-{[(4-METHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-(4-PHENYLPIPERAZINO)ACETAMIDE provides it with distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H26N6O3S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C23H26N6O3S/c1-18-11-12-24-23(25-18)27-33(31,32)21-9-7-19(8-10-21)26-22(30)17-28-13-15-29(16-14-28)20-5-3-2-4-6-20/h2-12H,13-17H2,1H3,(H,26,30)(H,24,25,27) |
InChI Key |
QCCLOHDRKLCVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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